Product packaging for Cyclopentadec-8-en-1-one(Cat. No.:CAS No. 72785-16-1)

Cyclopentadec-8-en-1-one

Cat. No.: B14464763
CAS No.: 72785-16-1
M. Wt: 222.37 g/mol
InChI Key: KUZFTOAYXWRQAA-UPHRSURJSA-N
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Description

8-Cyclopentadecen-1-one (CAS 72785-16-1) is a macrocyclic unsaturated ketone with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . It is a structural analog of muscone, a compound highly appreciated in perfumery, and belongs to a class of macrocyclic ketones known for their interesting olfactory properties . The compound is characterized by a cyclopentadecene ring system with a ketone functional group, and it is estimated to have a logP of approximately 4.84, indicating significant hydrophobicity . Its low solubility in water, estimated at 0.9369 mg/L at 25 °C, makes it suitable for specific analytical and experimental conditions . This compound is primarily valued in research for its application in analytical method development and the study of macrocyclic fragrance compounds. It can be analyzed by reverse-phase (RP) HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for Mass-Spec (MS) compatible applications . This scalability makes the method suitable for everything from fast UPLC analysis to the preparative isolation of impurities, which is crucial for pharmacokinetics studies and ensuring compound purity in research settings . From a structural and mechanistic perspective, 8-Cyclopentadecen-1-one is an unsaturated homolog of muscone . The presence of a double bond in the macrocyclic ring creates isomers of position and configuration, which can lead to distinct olfactory profiles . Related isomers, such as 3-methyl-cyclopentadec-5-en-1-one, have been documented to provide powerful, musky, and elegant notes, with the cis isomer being less animalic than the trans counterpart . This makes the 8-Cyclopentadecen-1-one scaffold a valuable subject for structure-odor relationship (SOR) studies and the synthesis of novel perfuming ingredients with tailored characteristics . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B14464763 Cyclopentadec-8-en-1-one CAS No. 72785-16-1

Properties

CAS No.

72785-16-1

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(8Z)-cyclopentadec-8-en-1-one

InChI

InChI=1S/C15H26O/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-15/h1-2H,3-14H2/b2-1-

InChI Key

KUZFTOAYXWRQAA-UPHRSURJSA-N

Isomeric SMILES

C1CCCC(=O)CCCCCC/C=C\CC1

Canonical SMILES

C1CCCC(=O)CCCCCCC=CCC1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Cyclopentadecen 1 One

Direct Synthesis Strategies for 8-Cyclopentadecen-1-one

Direct synthesis strategies for 8-cyclopentadecen-1-one focus on the formation of the macrocyclic ring as the key step. These methods often employ advanced catalytic systems to achieve high efficiency and selectivity.

Ruthenium-Catalyzed Ring-Closing Metathesis from Heptadec-1,16-dienone

Ruthenium-catalyzed ring-closing metathesis (RCM) has become a powerful tool for the formation of carbon-carbon double bonds in a variety of molecular contexts, including the synthesis of macrocycles. uwindsor.cansf.gov The reaction is driven by the formation of a volatile byproduct, typically ethylene (B1197577), when terminal olefins are used. organic-chemistry.org The mechanism involves a key metallacyclobutane intermediate that undergoes cycloreversion to yield the desired cyclic alkene. organic-chemistry.org

The synthesis of 8-cyclopentadecen-1-one can be envisioned through the RCM of heptadec-1,16-dienone. This precursor, containing two terminal double bonds, can undergo an intramolecular metathesis reaction catalyzed by a ruthenium complex to form the 15-membered ring of 8-cyclopentadecen-1-one. The choice of catalyst is crucial for the success of the reaction, with modern Grubbs-type catalysts showing high tolerance to various functional groups. organic-chemistry.org

Catalyst GenerationKey Features
First Generation Grubbs' CatalystGood activity, but sensitive to some functional groups.
Second Generation Grubbs' CatalystHigher activity and greater functional group tolerance. organic-chemistry.org
Hoveyda-Grubbs CatalystsFeature a chelating isopropoxybenzylidene ligand for enhanced stability and recyclability.

The efficiency of the RCM reaction is influenced by several factors, including the substrate concentration, the specific catalyst used, and the reaction temperature. High dilution conditions are typically employed to favor the intramolecular RCM over intermolecular oligomerization.

Acid- and Lewis Acid-Catalyzed Rearrangements from Oxabicyclic Precursors

Acid- and Lewis acid-catalyzed rearrangements provide an alternative pathway to macrocyclic ketones from appropriately substituted bicyclic precursors. These reactions often proceed through carbocationic intermediates, and the stereochemistry of the starting material can influence the outcome of the reaction.

One notable example involves the rearrangement of oxabicyclic precursors. For instance, treatment of a cycloheptanone (B156872) derivative with a Lewis acid like tin(IV) chloride (SnCl₄) can lead to the formation of an oxetane (B1205548) intermediate through an intramolecular [2+2] cycloaddition. nih.gov Subsequent fragmentation of this intermediate can yield a macrocyclic diene. nih.gov While not a direct synthesis of 8-cyclopentadecen-1-one, this strategy highlights the potential of Lewis acid-catalyzed rearrangements in the formation of large rings. The strength of the Lewis acid is a critical parameter, with stronger acids sometimes leading to complex mixtures of products. nih.gov The mechanism often involves the activation of a carbonyl group by the Lewis acid, followed by nucleophilic attack of an olefin. d-nb.info

One-Step Oxidative Routes (e.g., N₂O Oxidation for related macrocycles)

Direct oxidative routes to macrocyclic ketones from their corresponding cycloalkenes represent an atom-economical approach. The oxidation of olefins using nitrous oxide (N₂O) to form ketones is a known transformation. google.com This method has been applied to the synthesis of cyclic ketones with 7 to 16 carbon atoms, where a C=C double bond is oxidized without cleavage. google.com The reaction is typically carried out at elevated temperatures, ranging from 140 to 350°C. google.com

While specific examples for the direct N₂O oxidation of a cyclopentadecene (B13795432) precursor to 8-cyclopentadecen-1-one are not prevalent in the provided search results, the general applicability of this method to other macrocyclic alkenes suggests its potential. For instance, the oxidation of cyclic olefins with N₂O is a known industrial process. google.com Transition metal catalysts can also be employed to facilitate oxidation reactions with N₂O under milder conditions. rsc.org

Another related one-step approach is the Palladium(II)-catalyzed Wacker-type oxidation. This has been explored for the synthesis of (Z/E)-8-cyclohexadecenone, a related macrocyclic musk. uni-rostock.de However, the formation of oxygenated byproducts can be a significant challenge in optimizing this method. uni-rostock.de

Other Cyclization and Ring-Forming Reactions (e.g., Aldol (B89426) Condensations, Wittig Reactions, Grignard Additions)

Classical organic reactions remain relevant in the synthesis of macrocyclic ketones. Intramolecular versions of these reactions are key to forming the large ring structure.

Aldol Condensation: An intramolecular aldol condensation of a macrocyclic diketone is a viable strategy for creating an α,β-unsaturated ketone within the ring. This approach has been successfully used in the synthesis of other macrocyclic musks like (R)-muscone and (R,Z)-5-muscenone. deepdyve.com The reaction involves the formation of an enolate which then attacks a second carbonyl group within the same molecule. lumenlearning.com

Wittig Reaction: The Wittig reaction is a powerful method for forming carbon-carbon double bonds with high regioselectivity. lumenlearning.com An intramolecular Wittig reaction between a phosphonium (B103445) ylide and a ketone or aldehyde functional group within the same linear precursor can be used to construct the macrocyclic ring of 8-cyclopentadecen-1-one.

Grignard Additions: Intramolecular Grignard reactions can also be employed for ring formation. A Grignard reagent at one end of a long-chain molecule can react with a carbonyl group at the other end to form a cyclic alcohol, which can then be oxidized to the corresponding ketone. A significant limitation is that the Grignard reagent cannot be prepared from a starting material that already contains a carbonyl group. lumenlearning.com

Stereoselective Synthesis and Isomeric Control in Cyclopentadecenones

The double bond in 8-cyclopentadecen-1-one can exist as either the cis (Z) or trans (E) isomer. The control of this stereochemistry is a crucial aspect of its synthesis, as the different isomers can exhibit distinct properties.

Approaches to cis- and trans-8-Cyclopentadecen-1-one

The stereochemical outcome of a cyclization reaction is often influenced by the reaction conditions and the nature of the starting materials.

Asymmetric Synthesis of Related Macrocyclic Ketones (e.g., Muscone (B1676871) Precursors)

The synthesis of chiral macrocyclic ketones, such as the renowned musk odorant (R)-muscone, is a significant area of research. Since the olfactory properties of these molecules are often dependent on their stereochemistry, developing enantioselective synthetic routes is of paramount importance. chimia.ch (R)-muscone, or (R)-3-methylcyclopentadecanone, is particularly valued for its warm, animalic musk character, whereas its (S)-enantiomer possesses a much weaker scent. chimia.chwikipedia.org

Several asymmetric strategies have been developed to produce these valuable compounds. These methods often involve the enantioselective introduction of a methyl group onto a macrocyclic precursor.

Key Asymmetric Strategies:

Enantioselective Conjugate Addition: This is a prominent method for creating the chiral center found in muscone. One approach involves the conjugate addition of a methyl cuprate (B13416276) to an α,β-unsaturated macrocyclic ketone, such as (E)-2-cyclopentadecen-1-one. rsc.orgresearchgate.net The use of newly devised chiral ligands, for instance, (1R,2R,3S,4S)-3-[(1-methylpyrrolyl)methylamino]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, has achieved high enantiomeric excess (up to 89% ee) in this reaction. rsc.org Similarly, the copper-catalyzed enantioselective addition of dimethylzinc (B1204448) to cyclopentadec-2-enone has been explored to set the stereocenter. researchgate.net

Asymmetric Hydrogenation: Another effective technique is the asymmetric hydrogenation of a prochiral enone. For example, (R)- and (S)-muscones have been synthesized with nearly complete enantioselectivity through the asymmetric hydrogenation of (E)- and (Z)-3-methyl-2-cyclopentadecen-1-ones, catalyzed by p-tolyl-BINAP-Ru(II) complexes. researchgate.net

Intramolecular Aldol Reactions: Enantioselective intramolecular aldol addition/dehydration reactions of macrocyclic diketones have been developed as a key step in synthesizing muscone precursors. wikipedia.orgchemicalbook.com A notable example is the sodium N-methylephedrate mediated enantioselective aldol condensation of a 15-membered diketone, which proceeds via a dynamic kinetic resolution to yield the desired chiral bicyclic enone intermediate with up to 76% ee. chimia.ch

Ring-Closing Metathesis (RCM): RCM is a powerful tool for constructing the large ring systems of macrocyclic ketones. chemicalbook.comwiley.com Asymmetric syntheses of (R)-(-)-muscone have been designed starting from chiral pool molecules like (+)-citronellal, using RCM to form the 15-membered ring. chemicalbook.com

These varied approaches highlight the extensive research dedicated to accessing optically active macrocyclic ketones, driven by the high value of enantiomerically pure fragrance compounds. wiley.com

Derivatization and Structural Modification of 8-Cyclopentadecen-1-one

The chemical structure of 8-Cyclopentadecen-1-one, featuring both a ketone functional group and a carbon-carbon double bond, allows for a variety of derivatization and structural modification reactions. These transformations can be used to synthesize new compounds with potentially different properties or to create intermediates for more complex molecules. Based on the known reactivity of unsaturated ketones, the following modifications are feasible for 8-Cyclopentadecen-1-one:

Reactions at the Carbonyl Group:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 8-Cyclopentadecen-1-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol could exhibit different sensory properties compared to the parent ketone.

Oxidation: While harsh oxidation would cleave the ring, specific oxidative reactions at the ketone are less common. However, Baeyer-Villiger oxidation of the saturated analogue, cyclopentadecanone, is a known route to the corresponding lactone (a 16-membered ring), a reaction pattern that could potentially be applied after hydrogenation of the double bond.

Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack. Reactions with Grignard reagents or organolithium compounds could introduce new alkyl or aryl groups, expanding the structural diversity of derivatives.

Reactions at the Carbon-Carbon Double Bond:

Hydrogenation: The double bond can be catalytically hydrogenated to yield the saturated macrocyclic ketone, cyclopentadecanone. This is a common transformation in fragrance chemistry to modify scent profiles.

Epoxidation: The double bond can be converted to an epoxide using peroxy acids (e.g., m-CPBA). The resulting 8,9-epoxycyclopentadecan-1-one is a versatile intermediate for further reactions, such as ring-opening with nucleophiles. The synthesis of related macrocyclic epoxides from their unsaturated precursors has been documented. googleapis.com

Halogenation: Addition of halogens (e.g., Br₂) across the double bond would yield a dihalogenated derivative, which could be used in subsequent elimination or substitution reactions.

Isomerization: The position of the double bond within the ring can potentially be shifted under acidic or basic conditions or through metal catalysis, leading to isomers such as 7-Cyclopentadecen-1-one. google.com

These derivatization reactions provide a toolbox for chemists to modify the structure of 8-Cyclopentadecen-1-one, enabling the exploration of structure-activity relationships and the synthesis of novel macrocyclic compounds.

Advanced Purification Techniques for Macrocyclic Ketones, with Relevance to 8-Cyclopentadecen-1-one

The purification of macrocyclic ketones like 8-Cyclopentadecen-1-one often presents challenges due to their high boiling points, similar polarities of isomers, and potential for thermal degradation. While traditional methods like distillation and chromatography are used, more advanced techniques have been developed to improve efficiency and purity.

Fractional Distillation: Distillation under reduced pressure (vacuum distillation) is a common method for purifying high-boiling compounds like macrocyclic ketones. googleapis.comgoogle.com By lowering the pressure, the boiling point is reduced, minimizing the risk of thermal decomposition. Bulb-to-bulb distillation is another variant often used on a laboratory scale. lookchem.com

Chromatography: Column chromatography is a standard technique for separating macrocyclic ketones from byproducts and isomers. lookchem.com However, separating geometric isomers (E/Z) or positional isomers can be difficult and require specialized stationary phases or solvent systems.

Crystallization: For compounds that are solid at or near room temperature, crystallization can be a highly effective purification method, often yielding material of very high purity.

Selective Chemical Conversion: An innovative approach involves the selective chemical transformation of an undesired isomer, facilitating its removal. A prime example is the use of Z-selective ethenolysis. core.ac.uknih.gov In a mixture of E and Z macrocycles, a ruthenium-based metathesis catalyst can be used with ethylene gas to selectively cleave the Z-isomer, leaving the pure E-isomer behind. This method can circumvent the need for challenging chromatographic separations. core.ac.uknih.gov

Complexation: In some cases, reversible complexation with metal salts or other agents can be used to selectively precipitate or extract a specific isomer from a mixture.

The choice of purification method depends on the specific impurities present, the scale of the reaction, and the required final purity. For industrial applications, developing efficient and scalable purification processes, potentially combining distillation with other techniques, is crucial. google.com

Reaction Mechanism Studies and Theoretical Investigations on 8 Cyclopentadecen 1 One

Mechanistic Elucidation of Synthetic Transformations Involving 8-Cyclopentadecen-1-one

The synthesis of 8-Cyclopentadecen-1-one and its derivatives often involves intricate reaction pathways. One notable method is the intramolecular alkylation of a carbanion generated from a protected cyanohydrin. This is followed by treatment with acid and base to yield the macrocyclic ketone. researchgate.net This reaction is characterized by its rapid and irreversible nature, allowing for short reaction times. researchgate.net

Another significant transformation is the Favorskii rearrangement of cyclic α-haloketones, which has been explored for its stereochemistry and mechanism. researchgate.net This rearrangement can be used to achieve ring contraction, for instance, in the conversion of cyclohexadecanone (B1615262) to cyclopentadecanone, a related macrocyclic ketone. researchgate.net The reaction of (E)-cyclopentadec-2-en-1-one with chiral dimethylcuprates has also been studied, demonstrating that the stereochemistry of the resulting product is dependent on the configuration of the chiral ligand used. researchgate.net

Furthermore, the synthesis of precursors to macrocyclic ketones like muscone (B1676871) often involves the use of 8-Cyclopentadecen-1-one isomers. researchgate.netresearchgate.net For example, a practical synthesis of (E)-2-cyclopentadecen-1-one, a key precursor for muscone, involves the olefination of 2-mesyloxycyclopentadecanone with a strong acid. researchgate.net

Computational Chemistry Approaches to 8-Cyclopentadecen-1-one Reactivity

Computational chemistry provides powerful tools to understand the reactivity and properties of molecules like 8-Cyclopentadecen-1-one. nextmol.com These methods allow for the prediction of molecular behavior, chemical properties, and reaction mechanisms, often complementing experimental findings. nextmol.comwikipedia.org

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgnih.gov DFT calculations are employed to understand the electronic properties and reactivity of molecules. nih.govscispace.com In the context of macrocyclic ketones, DFT can be used to model the electronic structure and predict properties that are difficult to measure experimentally. wikipedia.orgwikipedia.org For instance, DFT has been used to study the mechanism of one-carbon unit transfer reactions involving model compounds and Grignard reagents, which is relevant to the synthesis of complex molecules. researchgate.net

DFT studies can also be combined with other methods, such as the modified Poisson-Boltzmann theory, to perform electronic structure calculations of liquid-solid interfaces, which is crucial for understanding reactions in solution. aps.org Although there can be challenges in accurately describing certain interactions like van der Waals forces, continuous refinements in the theory are improving its predictive power. wikipedia.org

Molecular Dynamics Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. nextmol.com For macrocyclic compounds like 8-Cyclopentadecen-1-one, MD simulations are invaluable for understanding their conformational behavior. nih.gov These simulations show that macrocyclic ketones can undergo significant conformational fluctuations in different environments. nih.gov

MD simulations have been used to study the binding of macrocyclic ketones to human musk receptors, revealing that the carbonyl groups of these ketones form hydrogen bonds with amino acid residues in the binding pocket. nih.gov These simulations also provide insights into the stability of ligand-receptor complexes and the nature of hydrophobic and hydrogen-bonding interactions. nih.gov The robustness of these interactions can be evaluated under various conditions, such as at room temperature. nih.gov

Stereochemical Aspects and Atropoisomerism in Related Systems

The stereochemistry of macrocyclic compounds is a critical aspect that influences their properties and biological activity. Atropisomerism, a type of stereoisomerism resulting from restricted rotation around a single bond, is a known phenomenon in macrocyclic systems. nih.gov This restricted rotation can fix the conformation of the macrocycle, leading to the existence of stable atropisomers. nih.gov

While specific studies on the atropoisomerism of 8-Cyclopentadecen-1-one are not extensively documented in the provided results, the principles are applicable to this class of compounds. The synthesis of related macrocyclic ketones often involves stereocontrolled steps, such as the diastereoselective conjugate addition to a cyclic α,β-unsaturated ester. researchgate.net The configuration of substituents and the geometry of double bonds (E/Z) are crucial stereochemical features. google.com For example, the synthesis of (Z)-4-Cyclopentadecen-1-one involves a stereoselective hydrogenation step. wordpress.com The study of stereoisomers is essential as they can exhibit different biological activities. epo.org

Environmental Chemistry and Degradation Studies of 8 Cyclopentadecen 1 One

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For a compound like 8-Cyclopentadecen-1-one, the most significant abiotic pathways are atmospheric oxidation and, to a lesser extent, direct photochemical degradation.

Once volatilized into the atmosphere, organic compounds are primarily degraded through reactions with photochemically produced oxidants. The most important of these are the hydroxyl radical (OH) and ozone (O₃). The hydroxyl radical is often referred to as the "detergent of the atmosphere" due to its high reactivity and ability to oxidize most organic chemicals present in the troposphere.

Quantitative Structure-Activity Relationship (QSAR) models are used to predict the rate of these reactions and the resulting atmospheric half-life of a chemical. qsartoolbox.org For the class of macrocyclic ketones to which 8-Cyclopentadecen-1-one belongs, these models predict rapid degradation in the air. The primary atmospheric sink is the reaction with hydroxyl radicals, with a secondary pathway involving reaction with ozone, particularly for unsaturated macrocycles.

Table 1: Predicted Atmospheric Half-lives of Representative Macrocyclic Ketones

This table presents QSAR model predictions for compounds structurally similar to 8-Cyclopentadecen-1-one.

Oxidant Predicted Half-life Reference
Hydroxyl Radicals (OH) 1.58–5.49 hours
Ozone (O₃) 1.38 hours (for macrocycles with an unconjugated double bond)

Direct photochemical degradation, or photolysis, occurs when a chemical absorbs light energy, leading to its breakdown. While this can be a degradation route for some compounds, information on the direct photolysis of 8-Cyclopentadecen-1-one is limited. smitsgroup.co.nzsmitsgroup.co.nz For many organic chemicals, the rate of indirect photo-oxidation by hydroxyl radicals and ozone is significantly faster and represents the dominant atmospheric loss process.

Atmospheric Oxidation by Hydroxyl Radicals and Ozone

Biotic Degradation Processes and Metabolite Identification

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial process for determining the persistence of chemicals in aquatic and terrestrial environments.

"Ready biodegradability" tests are stringent laboratory screening studies designed to determine if a chemical has the potential to biodegrade rapidly and completely in an aerobic environment. oecd.orgcefic-lri.org A common method is the OECD Guideline 301 B (CO₂ Evolution Test), which measures the amount of carbon dioxide produced by microorganisms as they metabolize a test substance over a 28-day period. microbe-investigations.comsitubiosciences.comaropha.com To be classified as "readily biodegradable," a substance must typically achieve at least 60% of its theoretical maximum CO₂ production within a 10-day window during the test. oecd.orgibacon.com

Studies on several macrocyclic ketones have demonstrated that they are readily biodegradable. unl.edu

Table 2: Ready Biodegradability of Representative Macrocyclic Ketones

This table summarizes results from standard OECD tests for compounds structurally similar to 8-Cyclopentadecen-1-one.

Compound Name Test Guideline Result Finding Reference
(Z)-4-Cyclopentadecen-1-one CO₂ Evolution Test (e.g., OECD 301B) Readily biodegradable - unl.edu
Cyclopentadecanone (Exaltone) OECD TG 301B 70% mineralization in 28 days Readily biodegradable (passed 10-day window)
5-Cyclohexadecen-1-one (Ambretone) OECD TG 301F 86% mineralization in 28 days Readily biodegradable (passed 10-day window)

The microbial degradation of cyclic ketones is understood to proceed via a specific enzymatic pathway. The key step is an oxidation reaction analogous to the chemical Baeyer-Villiger oxidation. unl.edunih.gov This reaction is catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs), which are found in a variety of microorganisms. harvard.eduasm.orgrsc.org

The proposed pathway involves:

Oxygen Insertion: A BVMO enzyme inserts an oxygen atom into the carbon ring adjacent to the ketone group, converting the cyclic ketone into a larger ring structure known as a lactone (a cyclic ester). unl.edursc.org

Hydrolysis: The resulting lactone is then hydrolyzed by esterase enzymes, which cleave the ester bond. This opens the ring structure, forming a linear hydroxy carboxylic acid. unl.edu

Metabolism: This linear intermediate can then be further broken down by common metabolic processes, such as β-oxidation, allowing the carbon to be used by the microorganisms for energy and growth. nih.gov

This Baeyer-Villiger oxidation pathway is a well-established mechanism for the microbial degradation of a wide range of cyclic ketones. harvard.eduasm.org

Ready Biodegradability Assessments

Environmental Distribution and Partitioning Behavior in Aquatic Systems

When a chemical is released into the environment, it distributes or "partitions" between different environmental compartments (air, water, soil, sediment) based on its physicochemical properties. Key properties influencing this behavior include water solubility, vapor pressure, and the octanol-water partition coefficient (log Kₒw). trentu.ca

Macrocyclic ketones like 8-Cyclopentadecen-1-one are lipophilic (fat-loving) substances with high log Kₒw values and low water solubility, indicating they will preferentially adsorb to organic matter in soil and sediment. They are also moderately volatile.

Fugacity models are used to predict the likely environmental distribution of a chemical. trentu.caunipd.it Level III fugacity modeling for the macrocyclic ketone group predicts that upon release to surface waters, these compounds will predominantly remain in the water column or partition to sediment. If released to soil, they are expected to remain almost entirely in the soil compartment.

Table 3: Physicochemical and Partitioning Properties of Representative Macrocyclic Ketones

This table shows experimental and calculated values for compounds structurally similar to 8-Cyclopentadecen-1-one.

Property 5-Cyclohexadecen-1-one (Ambretone) Cyclopentadecanone (Exaltone) Reference
Molecular Formula C₁₆H₂₈O C₁₅H₂₈O
Water Solubility (20°C) 0.65 mg/L 0.58 mg/L
Vapor Pressure (20°C) 0.02 Pa ≤0.40 Pa
Henry's Law Constant 7.27 Pa·m³/mol <155.3 Pa·m³/mol
Log Kₒw (Octanol-Water Partition Coefficient) 6.4 5.6
Log Kₒc (Soil Adsorption Coefficient) 4.66 (calculated) 3.80 (calculated)

Table 4: Predicted Environmental Partitioning of Macrocyclic Ketones (Level III Fugacity Model)

This table shows the predicted percentage of the substance that will reside in each environmental compartment following release into a specific compartment.

Release Compartment % in Water % in Sediment % in Soil % in Air Reference
Water 59.7–89.2% 9.33–40.2% - -
Soil - - >99.7% -

Bioaccumulation Potential in Environmental Matrices

The bioaccumulation potential of a chemical substance refers to its accumulation in living organisms, which occurs when the rate of uptake from the environment exceeds the rate of elimination. epa.gov This is a critical aspect of environmental risk assessment, as compounds that bioaccumulate can reach high concentrations in organisms even when environmental concentrations are low. The primary metrics used to quantify bioaccumulation potential are the bioconcentration factor (BCF) and the bioaccumulation factor (BAF). The BCF describes the accumulation of a chemical in an organism directly from the surrounding water, while the BAF includes uptake from all environmental sources, including food. epa.gov A substance is generally considered bioaccumulative if it has a BCF value greater than or equal to 2,000 liters per kilogram (L/kg).

Specific experimental data on the bioaccumulation of 8-Cyclopentadecen-1-one is limited in publicly available scientific literature. However, its potential to bioaccumulate can be inferred from studies on structurally similar macrocyclic musks. These compounds, like 8-Cyclopentadecen-1-one, are characterized by a large ring structure and are used as fragrance ingredients, leading to their release into aquatic environments through wastewater. mdpi.comgreenpeace.to

Fugacity modeling, which predicts the distribution of chemicals in the environment, suggests that upon release to surface waters, macrocyclic musks are expected to predominantly remain in the water column (between 59.7% and 89.2%) or partition to sediment (between 9.33% and 40.2%). The tendency to partition to sediment is higher for more lipophilic (fat-soluble) compounds, a characteristic often indicated by a high octanol-water partition coefficient (log K_ow).

Evaluations of several macrocyclic musks have categorized them as bioaccumulative based on calculated BCF values that exceed the threshold of 2000 L/kg. For a group of related macrocyclic ketones, including compounds like Globanone, Exaltone, Muscone (B1676871), and Civetone (B1203174), calculated BCF values were found to be in the range of 2069 to 3321 L/kg wet weight, suggesting a moderate potential for these substances to bioaccumulate in aquatic organisms.

It is important to note that while these calculated values indicate a potential for bioaccumulation, other biological factors can influence the actual concentrations observed in organisms. For instance, some experimental evidence points to rapid depuration (the process of eliminating a substance) of certain macrocyclic musks in fish. The depuration half-life for Globanone in rainbow trout was measured to be as short as 1.36 days. This rapid elimination could mean that the bioaccumulation potential based solely on calculated BCF values might be an overestimation. Therefore, while the structural properties of 8-Cyclopentadecen-1-one suggest a moderate potential for bioaccumulation, a comprehensive assessment would require further experimental studies.

Table 1: Calculated Bioconcentration Factors (BCF) for Selected Macrocyclic Musks

Compound Calculated BCF (L/kg wwt) Bioaccumulation Potential
Globanone 2663 Moderate
Exaltone 2069 - 3321 Moderate
Muscone 2069 - 3321 Moderate
Civetone 2069 - 3321 Moderate
Ambretone 2069 - 3321 Moderate
3-methyl-4-cyclopentadecenone 2069 - 3321 Moderate

Advanced Analytical Methodologies for 8 Cyclopentadecen 1 One and Its Isomers

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, particularly Chiral GC-MS for related isomers)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 8-Cyclopentadecen-1-one. mdpi.com It enables the separation of complex mixtures and provides both qualitative and quantitative information. mdpi.com For macrocyclic ketones, GC-MS analysis is standard for identifying and quantifying these compounds in various matrices, from raw materials to finished products and environmental samples. google.comuni-rostock.de

The separation is typically achieved on a capillary column, such as a Restek Rxi-5ms, with a programmed temperature ramp to ensure the effective elution of the compounds. google.com The mass spectrometer then fragments the eluted molecules and detects the resulting ions, providing a unique mass spectrum that acts as a chemical fingerprint for identification. scispec.co.th

A significant challenge in the analysis of compounds like 8-Cyclopentadecen-1-one is the presence of isomers, particularly enantiomers (non-superimposable mirror images), which possess identical physical properties and mass spectra. scispec.co.thwisc.edu Enantioselective or chiral gas chromatography is essential for separating these isomers. nih.govunito.it This technique is widely applied in the flavor and fragrance industry to authenticate natural raw materials, as biosynthetic pathways often produce a specific enantiomeric ratio. unito.ittandfonline.comchromatographyonline.com Any deviation from this natural ratio can indicate adulteration. chromatographyonline.com

Chiral GC columns, which contain a chiral stationary phase (CSP), are required for these separations. sigmaaldrich.com Cyclodextrin (B1172386) derivatives are the most common CSPs used for this purpose. researchgate.netchromatographyonline.com These large, cyclic molecules have a chiral cavity, and through interactions with the analyte, they can differentiate between enantiomers, leading to different retention times. sigmaaldrich.com The choice of the specific cyclodextrin derivative (e.g., based on α-, β-, or γ-cyclodextrin) and its chemical modifications is crucial for achieving separation for a particular class of compounds, including cyclic ketones. sigmaaldrich.comresearchgate.netsorbtech.com

Table 1: Example GC-MS Parameters for Chiral and Non-Chiral Analysis of Cyclic Ketones

ParameterNon-Chiral GC-MS google.comChiral GC-MS wisc.edu
Column Type Restek Rxi-5msCyclodex-B or Cyclosil-B
Column Dimensions 25 m x 250 µm x 0.25 µm30 m x 0.25 mm x 0.25 µm
Carrier Gas HeliumHelium
Temperature Program Initial hold at 45°C for 3 min; ramp to final temp.40°C for 5 min, ramp 3°C/min to 200°C, ramp 25°C/min to 220°C (1 min hold)
Detector Mass Spectrometer (MSD)Mass Spectrometer (MS)
Ionization Mode Electron Impact (EI)Electron Impact (EI), 70 eV
Application General quantification of macrocyclic ketones.Separation of enantiomers for authenticity and isomer-specific analysis.

Applications of High-Resolution Mass Spectrometry in Metabolomics and Environmental Analysis

High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for both metabolomics and environmental analysis due to its high sensitivity, specificity, and ability to determine the elemental composition of unknown compounds through accurate mass measurements. mdpi.comazolifesciences.comacs.org

Environmental Analysis Synthetic musk fragrances, including macrocyclic ketones, are widely used in personal care products and detergents, leading to their release into the environment through wastewater. rsc.orgunlv.educanada.ca Their persistence and potential to bioaccumulate necessitate sensitive analytical methods for monitoring their presence in various environmental compartments like water, sludge, and biota. unlv.edunih.gov HRMS coupled with chromatography (GC or LC) is particularly powerful for this purpose. acs.org It allows for the detection of contaminants at trace levels, and its high resolving power helps to distinguish target compounds from complex matrix interferences, which is a common challenge in environmental samples. drawellanalytical.comresearchgate.net Nontarget screening using HRMS can help identify previously unknown contaminants and their degradation products in the environment, providing a more comprehensive picture of pollution. acs.orgnih.gov

Metabolomics Metabolomics aims to comprehensively analyze the complete set of small-molecule metabolites in a biological system. nih.gov This "metabolic footprint" can provide crucial insights into the effects of external stimuli, disease states, or exposure to chemical compounds. nih.govplos.orgmdpi.com Mass spectrometry-based metabolomics offers high selectivity and sensitivity for this purpose. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are preferred because they can distinguish between isobars (molecules with the same nominal mass but different elemental compositions) and provide accurate mass data to help identify unknown metabolites. researchgate.netnih.gov

In the context of 8-Cyclopentadecen-1-one, metabolomics studies could be used to investigate its biological effects following exposure. For instance, untargeted metabolomics could reveal alterations in metabolic pathways within cells or organisms, helping to understand its mode of action. researchgate.net While specific metabolomics studies focused solely on 8-Cyclopentadecen-1-one are not widely published, the analysis of macrocyclic ketones is a component of broader metabolomic studies, such as those defining the chemical composition of natural musk. researchgate.netresearchgate.net Such studies have identified various macrocyclic ketones and other lipids, using GC-MS to build a comprehensive profile of the metabolites present. researchgate.net

Development of Novel Spectroscopic Probes for Detection and Characterization

While chromatography remains the gold standard, research into novel spectroscopic probes offers the potential for rapid, real-time, and even portable detection of specific chemical classes like ketones. These methods often rely on a specific interaction between the target analyte and a sensor molecule, which results in a measurable change in an optical property, such as color or fluorescence.

Recent developments in sensor technology include:

Fluorescent Sensors : Researchers have developed film-based fluorescent sensors for the vapor-phase detection of ketones. acs.org For example, a sensor based on an o-carborane-modified cyclometalated alkynyl-gold(III) complex showed a highly sensitive and reversible response to various ketones, including acetone (B3395972) and cyclohexanone. acs.org Such sensors could potentially be adapted for use as detectors in miniaturized GC systems. acs.org

Optical and Spectroscopic Systems : An optical system using polarimetric spectroscopy has been developed for the detection of ketones by measuring the rotation of polarized light. forschungsstiftung.ch Another approach involves near-infrared (NIR) spectroscopy, where an implantable sensor has been demonstrated for the continuous monitoring of metabolites, including ketones, in biological fluids. plos.org

Colorimetric Sensors : Small, environmentally friendly organic molecules combined with Lewis acid additives have been investigated as selective ketone body detection sensors. researchgate.net These sensors exhibit a color change in the presence of ketones, which can be quantified to determine concentration. researchgate.net

Although these novel probes have been primarily developed for detecting smaller, biologically relevant ketones (like acetone) for medical diagnostics or for general ketone detection, the underlying principles could be adapted for larger molecules like 8-Cyclopentadecen-1-one. forschungsstiftung.chmdpi.com The development of a specific probe for this macrocyclic ketone would likely require designing a receptor molecule with a cavity or binding site that is size- and shape-selective for the C15 ring structure, which could then be coupled to a spectroscopic reporter. This remains an active area for future research.

Future Directions in Research on 8 Cyclopentadecen 1 One

Advancements in Sustainable Synthesis Methods

The synthesis of macrocyclic musks, including 8-Cyclopentadecen-1-one, has historically been challenging and expensive, often involving low-yielding reactions. Future research is centered on developing more efficient and environmentally friendly synthetic routes.

A significant area of advancement is the use of biocatalysis . nih.govrsc.org Enzymes offer a greener alternative to traditional chemical synthesis, providing high yields and selectivity while reducing waste. nih.gov Research is exploring the use of engineered enzymes and biocatalytic cascades to produce macrocyclic ketones. nih.govnih.gov This approach can replace multiple synthetic steps with a single, highly efficient enzymatic reaction. nih.gov For instance, the development of enzyme-catalyzed intramolecular aldol (B89426) condensation presents a promising "green chemistry" approach. researchgate.net

Another avenue is the exploration of novel catalytic systems. For example, zinc oxide has been used as a reusable catalyst in vapor-phase intramolecular aldol condensation, a key step in forming the macrocyclic ring. researchgate.net Additionally, research into ring-closing metathesis (RCM) using biomass-derived starting materials is gaining traction as a method to produce musk-smelling macrocyclic lactones, which are structurally related to ketones like 8-Cyclopentadecen-1-one. nih.gov Continuous flow strategies are also being evaluated alongside traditional batch and microwave-assisted methods to optimize reaction conditions and yields. figshare.com

Table 1: Comparison of Synthesis Strategies for Macrocyclic Ketones

Synthesis StrategyKey AdvantagesResearch Focus
Biocatalysis High selectivity, reduced waste, milder reaction conditionsEnzyme engineering, development of biocatalytic cascades
Novel Catalysis Use of reusable and environmentally benign catalystsVapor-phase reactions, development of new catalytic systems
Ring-Closing Metathesis Utilization of renewable biomass-derived starting materialsOptimization of catalysts and substrate combinations
Continuous Flow Chemistry Improved control over reaction parameters, potential for scalabilityIntegration with other sustainable synthesis methods

Elucidation of Underexplored Biological Mechanisms

While primarily used for its fragrance properties, the biological effects of 8-Cyclopentadecen-1-one and other macrocyclic musks are not fully understood. Future research aims to unravel these mechanisms, particularly concerning their interaction with olfactory receptors and potential broader physiological impacts.

Network pharmacology is an emerging tool to investigate the complex interactions between chemical compounds and biological systems. semanticscholar.orgnih.gov Studies have used this approach to predict the targets of active components in natural musk and their roles in various signaling pathways, such as those involved in inflammation and immune response. semanticscholar.orgnih.gov Although these studies often focus on a mixture of compounds found in natural musk, the methodologies can be applied to investigate the specific effects of 8-Cyclopentadecen-1-one.

A key area of interest is understanding how the structure of macrocyclic ketones influences their odor profile. Research has shown that introducing fluorine atoms into the macrocyclic ring can alter its conformation and, consequently, its scent. researchgate.net This provides a valuable tool for probing the structure-activity relationship at the olfactory receptor level. researchgate.net

Furthermore, the potential for cross-adaptation, where exposure to one odorant affects the perception of another, is an area of active investigation. The biological mechanisms underlying this phenomenon are complex and not fully elucidated, involving interactions at the receptor, neuron, and neural network levels. google.com Understanding these mechanisms could have implications for the formulation of fragrances.

Comprehensive Environmental Impact Assessment Methodologies

As with any widely used chemical, a thorough understanding of the environmental fate and impact of 8-Cyclopentadecen-1-one is crucial. mdpi.comresearchgate.net Future research in this area is focused on developing more comprehensive and predictive assessment methodologies.

The group approach, or chemical categorization, is a key strategy for assessing the environmental risk of structurally related compounds like macrocyclic ketones. unl.edu This method uses data from a group of similar chemicals to identify data gaps and inform testing strategies, following guidance from organizations like the OECD. unl.edu This weight-of-evidence approach considers persistence, bioaccumulation, and toxicity (PBT) criteria. unl.edu

Macrocyclic musks are known to be released into the environment through wastewater. While they are generally considered not persistent, some have been shown to be bioaccumulative and toxic to aquatic life. However, experimental data also suggests that some macrocyclic ketones may be rapidly depurated by fish, indicating that bioaccumulation potential might be overestimated by some models.

Future environmental impact assessments will need to incorporate more sophisticated models that account for the complex partitioning of these chemicals between air, water, sediment, and soil. There is also a need for more data on the environmental fate of metabolites of macrocyclic musks. greenpeace.to The development of methodologies that can accurately predict the environmental concentrations and potential ecological risks of these compounds is a priority. unl.edu This includes refining models for predicting exposure concentrations in various environmental compartments and establishing more precise predicted no-effect concentrations (PNECs). unl.edu

Development of Novel Analytical Techniques for Trace Analysis

The ability to detect and quantify trace levels of 8-Cyclopentadecen-1-one and other synthetic musks in complex environmental and biological matrices is essential for both environmental monitoring and research into biological mechanisms. researchgate.net Future research is focused on developing more sensitive, specific, and efficient analytical methods.

Chromatography coupled with mass spectrometry is the cornerstone of trace analysis for these compounds. nih.govwiley.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer high sensitivity and specificity. researchgate.netnih.govwiley.com Advances in these areas include the use of ultra-high-performance liquid chromatography (UHPLC-MS/MS) for even greater resolution and speed. researchgate.net

A critical aspect of trace analysis is sample preparation . nih.gov The development of advanced sample extraction and clean-up techniques is crucial for removing interfering substances from complex matrices like wastewater, soil, and biological tissues. researchgate.net Solid-phase microextraction (SPME) is one such technique that has been successfully applied to the analysis of synthetic musks. researchgate.net

Looking ahead, there is a growing interest in developing biosensors for the real-time, online monitoring of environmental contaminants. researchgate.net These devices offer the potential for rapid, inexpensive, and portable analysis, which would be a significant advantage over traditional laboratory-based methods. researchgate.net Other novel approaches include the use of near-infrared chemical imaging (NIR-CI) for analyzing the distribution of active ingredients in solid formulations. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.